4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile
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Overview
Description
4-CHLORO-6-[(E)-1-CYANO-2-PHENYL-1-ETHENYL]-5-PYRIMIDINECARBONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-6-[(E)-1-CYANO-2-PHENYL-1-ETHENYL]-5-PYRIMIDINECARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Addition of the cyano group: This step often involves the use of cyanogen bromide (BrCN) or other cyanating agents.
Attachment of the phenyl group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-6-[(E)-1-CYANO-2-PHENYL-1-ETHENYL]-5-PYRIMIDINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-CHLORO-6-[(E)-1-CYANO-2-PHENYL-1-ETHENYL]-5-PYRIMIDINECARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-6-[(E)-1-CYANO-2-PHENYL-1-ETHENYL]-5-PYRIMIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-phenylpyrimidine-5-carbonitrile
- 6-[(E)-1-Cyano-2-phenyl-1-ethenyl]pyrimidine-5-carbonitrile
- 4-Chloro-5-pyrimidinecarbonitrile
Uniqueness
4-CHLORO-6-[(E)-1-CYANO-2-PHENYL-1-ETHENYL]-5-PYRIMIDINECARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, cyano, and phenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H7ClN4 |
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Molecular Weight |
266.68 g/mol |
IUPAC Name |
4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C14H7ClN4/c15-14-12(8-17)13(18-9-19-14)11(7-16)6-10-4-2-1-3-5-10/h1-6,9H/b11-6- |
InChI Key |
YDJCLUIXEYJHAN-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=C(C(=NC=N2)Cl)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=C(C(=NC=N2)Cl)C#N |
Origin of Product |
United States |
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